molecular formula C10H6O5 B1649343 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- CAS No. 334007-19-1

8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-

Cat. No. B1649343
M. Wt: 206.15 g/mol
InChI Key: BKFIQORTLXDLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8H-1,3-Dioxolo4,5-hbenzopyran-8-one, also known as [1,3]dioxolo[4,5-h]chromen-8-one, is a type of coumarin . It is a small chemical compound that is part of the Chemical Entities of Biological Interest (ChEBI) dictionary .


Molecular Structure Analysis

The molecular structure of 8H-1,3-Dioxolo4,5-hbenzopyran-8-one is represented by the formula C10H6O4 . Its average mass is 190.154 and its mono-isotopic mass is 190.02661 . The InChI representation of its structure is InChI=1S/C10H6O4/c11-8-4-2-6-1-3-7-10(9(6)14-8)13-5-12-7/h1-4H,5H2 .

Scientific Research Applications

1. Cytotoxic Evaluation

  • Application Summary: This compound has been synthesized and evaluated for its cytotoxic activities on three breast cancer cell lines .
  • Methods of Application: The synthetic route started from benzo[d][1,3]dioxol-5-ol which was reacted with 3-bromopropanoic acid followed by the reaction of oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. The aldol condensation of the later compound with aromatic aldehydes led to the formation of the title compounds .
  • Results: Among the synthesized compounds, 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) exhibited the highest activity against three cell lines. Also, it was revealed that the methoxy group did not improve the activity of [1,3]dioxolo[4,5-g]chromen-8-ones against MCF-7, T47D, and MDA-MB-231 .

2. Heterogeneous Catalytic Synthesis

  • Application Summary: This compound has been synthesized via a three-component one-pot synthesis using a catalytic amount of basic alumina in refluxing water .
  • Methods of Application: The synthesis involved the condensation of 3,4-(methylenedioxy)phenol, aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water .
  • Results: The method resulted in the formation of 6-amino-8-aryl-7-cyano-8H-[1,3]dioxolo[4,5-g]chromene systems .

Sure, here are two more applications of “8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy-”:

3. Synthesis of 8-oxoprotoberberines

  • Application Summary: This compound has been used in the synthesis of 8-oxoprotoberberines, a class of natural products characterized by a tetracyclic ring skeleton with an isoquinoline core .
  • Methods of Application: The synthesis involved the use of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde via acid-mediated cyclization or 2-(2-iodophenethyl)isoquinolin-1(2H)-one via the Heck reaction .
  • Results: The method resulted in the formation of 8-oxoprotoberberines .

4. Metabolomics and Nutraceuticals

  • Application Summary: This compound has been used in metabolomics studies and in the development of nutraceuticals .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results: The specific results or outcomes obtained in this field are not detailed in the source .

Sure, here are two more applications of “8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy-”:

5. Synthesis of 6-Amino-8-Aryl-7-Cyano-8H-[1,3]Dioxolo[4,5-g]Chromene Systems

  • Application Summary: This compound has been synthesized via a three-component one-pot synthesis using a catalytic amount of basic alumina in refluxing water .
  • Methods of Application: The synthesis involved the condensation of 3,4-(methylenedioxy)phenol, aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water .
  • Results: The method resulted in the formation of 6-amino-8-aryl-7-cyano-8H-[1,3]dioxolo[4,5-g]chromene systems .

6. Use in Metabolomics and Nutraceuticals

  • Application Summary: This compound has been used in metabolomics studies and in the development of nutraceuticals .
  • Methods of Application: The specific methods of application in this field are not detailed in the source .
  • Results: The specific results or outcomes obtained in this field are not detailed in the source .

properties

IUPAC Name

4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-6-3-5-1-2-7(12)15-8(5)10-9(6)13-4-14-10/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFIQORTLXDLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(C=C3C=CC(=O)OC3=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469703
Record name 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-

CAS RN

334007-19-1
Record name 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
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